Titanium diisopropoxide bis(acetylacetonate)

Catalog No.
S12513711
CAS No.
M.F
C16H32O6Ti
M. Wt
368.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium diisopropoxide bis(acetylacetonate)

Product Name

Titanium diisopropoxide bis(acetylacetonate)

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium

Molecular Formula

C16H32O6Ti

Molecular Weight

368.29 g/mol

InChI

InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3+;;;

InChI Key

OLRBYEHWZZSYQQ-VVDZMTNVSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]

Isomeric SMILES

CC(O)C.CC(O)C.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ti]

Titanium diisopropoxide bis(acetylacetonate) is an organometallic compound with the molecular formula C16H28O6TiC_{16}H_{28}O_{6}Ti and a molecular weight of 364.257 g/mol. It is characterized by its two diisopropoxide groups and two acetylacetonate ligands, which contribute to its solubility and reactivity. The compound appears as a colorless to light yellow liquid and has a density of 1.013 g/cm³. Its boiling point is approximately 85ºC, and it is known to hydrolyze in the presence of water, making it reactive under certain conditions .

, primarily due to its ability to act as a Lewis acid. It can undergo hydrolysis, forming titanium dioxide and releasing isopropanol:

Ti OiPr acac +H2OTiO2+2OiPrOH+2acac\text{Ti OiPr acac }+\text{H}_2\text{O}\rightarrow \text{TiO}_2+2\text{OiPrOH}+2\text{acac}

Additionally, it can be used as a catalyst in sol-gel processes, where it facilitates the formation of titanium oxide networks from alkoxides and other precursors .

Several methods exist for synthesizing titanium diisopropoxide bis(acetylacetonate):

  • Direct Reaction: Titanium tetrachloride can be reacted with acetylacetone in the presence of isopropanol to yield titanium diisopropoxide bis(acetylacetonate).

    TiCl4+2acac+2OiPrOHTi OiPr acac +4HCl\text{TiCl}_4+2\text{acac}+2\text{OiPrOH}\rightarrow \text{Ti OiPr acac }+4\text{HCl}
  • Sol-Gel Method: This involves the hydrolysis of titanium alkoxides followed by the addition of acetylacetone to stabilize the resulting titanium oxide network.
  • Precipitation Method: Mixing solutions containing titanium salts with acetylacetone under controlled conditions can lead to precipitation of the desired compound .

Titanium diisopropoxide bis(acetylacetonate) has a wide range of applications:

  • Catalyst: Used in various organic synthesis reactions and sol-gel processes.
  • Coatings: Acts as a precursor for titanium oxide coatings that enhance surface properties.
  • Photovoltaics: Utilized in the fabrication of thin films for solar cells.
  • Biomedical

Studies on interaction mechanisms indicate that titanium diisopropoxide bis(acetylacetonate) can interact with various substrates, influencing their chemical properties. Its coordination chemistry allows it to form complexes with different ligands, which can modify catalytic activity or enhance material properties in coatings and films. Research into its interactions with biological molecules is ongoing to assess its potential for therapeutic applications .

Titanium diisopropoxide bis(acetylacetonate) shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Titanium(IV) bis(ethyl acetoacetate)C₁₆H₂₈O₆TiUses ethyl instead of isopropyl groups
Titanium(IV) bis(2,4-pentanedionate)C₁₆H₂₈O₆TiDifferent ligand structure affecting reactivity
Titanium tetra(isopropoxide)C₁₂H₂₈O₄TiContains only alkoxide ligands without acetylacetonates

Titanium diisopropoxide bis(acetylacetonate) stands out due to its dual functionality provided by both alkoxide and acetylacetonate ligands, enhancing its versatility in synthesis and application compared to other titanium-based compounds .

Sol-Gel Processing Techniques Involving Chelation Agents

The sol-gel synthesis of TiO₂ using Ti(acac)₂(OiPr)₂ relies on controlled hydrolysis-condensation reactions. Acetylacetonate (acac) acts as a chelating agent, forming stable six-membered rings with titanium centers to retard premature hydrolysis. This stabilization is critical for achieving homogeneous gel networks. For example, reaction with water in isopropanol at 60°C produces transparent gels with 5–10 nm primary particles, compared to 50–100 nm aggregates formed without acac.

Chelation modifies the precursor’s electrophilicity, as shown by nuclear magnetic resonance (NMR) studies:

Chelating AgentHydrolysis Rate (mol·L⁻¹·s⁻¹)Gelation Time (h)
None2.1 × 10⁻³0.5
Acetylacetonate4.7 × 10⁻⁵24

Data adapted from sol-gel kinetic analyses.

Role of β-Diketones in Stabilizing Titanium Alkoxide Precursors

β-Diketones like acetylacetone form stable Ti⁴⁺ complexes through resonance-assisted chelation. X-ray absorption near-edge structure (XANES) spectroscopy reveals that acac ligands increase the Ti-O bond length from 1.81 Å in Ti(OiPr)₄ to 1.95 Å in Ti(acac)₂(OiPr)₂, reducing titanium’s Lewis acidity. This electronic modulation suppresses uncontrolled polycondensation, enabling:

  • Delayed gel point from <1 hour to >24 hours
  • Reduced particle agglomeration during nucleation
  • Improved crystallinity (85–95% anatase phase) after calcination

Molar Ratio Optimization of Titanium Isopropoxide to Acetylacetone

The Ti:acac molar ratio governs precursor stability and final material properties:

Key Findings from Systematic Studies:

  • 1:1 Ratio: Partial chelation leads to mixed coordination (terminal/isopropoxide ligands), causing irregular pore structures (BET surface area: 50–70 m²/g)
  • 1:2 Ratio: Full chelation produces monodisperse 8–12 nm particles with mesoporous networks (BET: 120–150 m²/g)
  • >1:2 Ratio: Ligand oversaturation induces precipitate formation rather than gels

Optimal photocatalytic activity (methyl orange degradation rate: 0.25 min⁻¹) occurs at 1:2 molar ratio due to high surface area and anatase/rutile phase balance.

Ligand Exchange Dynamics in Functionalized Titanium Clusters

Ti(acac)₂(OiPr)₂ participates in ligand exchange reactions that modify cluster architectures. In mixed Ti/Zr oxo-clusters, acac selectively replaces chelating carboxylates over bridging ligands. Kinetic studies using ¹H NMR show:

  • Exchange Rate Constants:
    • Chelating methacrylate: $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$
    • Bridging methacrylate: No exchange detected (<10⁻⁶ s⁻¹)
    • Isopropoxide ligands: $$ k = 5.8 \times 10^{-4} \, \text{s}^{-1} $$

This selectivity enables precise engineering of cluster surfaces for catalytic applications. For example, replacing 20% of isopropoxide with acac in [Ti₄O₆(OiPr)₄] clusters increases ethylene polymerization activity by 300%.

Interfacial Charge Transfer Dynamics at Dye-Sensitized Interfaces

The interfacial charge transfer dynamics involving titanium diisopropoxide bis(acetylacetonate)-derived titanium dioxide layers demonstrate remarkable efficiency in dye-sensitized solar cell applications [10] [11] [12]. Research utilizing transient absorption spectroscopy has revealed that interfacial electron injection occurs on subpicosecond timescales, with complete charge transfer achieved in less than one picosecond [27]. This ultrafast injection process is monitored through optical pump-terahertz probe measurements, demonstrating the exceptional charge separation capabilities of titanium diisopropoxide bis(acetylacetonate)-derived interfaces [27].

The charge recombination dynamics exhibit significant enhancement when titanium diisopropoxide bis(acetylacetonate) is employed in doped titanium dioxide systems [12]. Comparative studies using nanosecond transient absorption spectroscopy reveal that hole injection time constants range from 2.0 to 2.4 nanoseconds, while electron injection processes occur with time constants of 7.2 to 8.8 nanoseconds [12]. The doped systems demonstrate charge recombination lifetimes that are approximately thirty times longer than undoped reference materials, indicating superior charge separation efficiency [12].

Electrochemical impedance spectroscopy analysis of devices incorporating titanium diisopropoxide bis(acetylacetonate)-derived compact layers reveals enhanced charge transfer resistance characteristics [9] [15]. The recombination resistance increases from 981 ± 30 Ω in standard titanium dioxide systems to 1939 ± 25 Ω when iron-doped titanium dioxide layers are prepared using titanium diisopropoxide bis(acetylacetonate) as the precursor [9]. This factor-of-two improvement in recombination resistance directly correlates with enhanced electronic transport capability and reduced recombination centers [9].

Table 1: Interfacial Charge Transfer Performance Data

ParameterValueMeasurement MethodReference
Interfacial charge injection time< 1 psOptical pump-terahertz probe [27]
Hole injection time constant2.0-2.4 nsNanosecond transient absorption [12]
Electron injection time constant7.2-8.8 nsNanosecond transient absorption [12]
Recombination resistance (doped)1939 ± 25 ΩElectrochemical impedance [9]
Recombination resistance (standard)981 ± 30 ΩElectrochemical impedance [9]
Charge recombination enhancement30× improvementTransient absorption spectroscopy [12]

The interfacial charge transfer complexes formed between titanium diisopropoxide bis(acetylacetonate)-derived surfaces and sensitizing dyes demonstrate robust stability under aqueous and oxidative conditions [27]. Acetylacetonate anchoring groups provide exceptional durability compared to conventional carboxylate linkers, maintaining effective charge injection even in humid environments [27]. The manganese-terpyridine complexes anchored through acetylacetonate groups exhibit photooxidation half-times of approximately 23 seconds at 6 K, as determined by electron paramagnetic resonance spectroscopy [27].

Cluster-Based Analogues for Anatase Titanium Dioxide Bandgap Engineering

Titanium diisopropoxide bis(acetylacetonate) serves as a molecular precursor for developing cluster-based analogues that enable precise bandgap engineering of anatase titanium dioxide structures [18] [19] [26]. The coordination chemistry of titanium diisopropoxide bis(acetylacetonate) facilitates the formation of well-defined titanium-oxo clusters that serve as structural analogues to bulk anatase surfaces [18]. These clusters exhibit varying nuclearities, including tetranuclear, pentanuclear, and hexanuclear structures, stabilized by phosphonate and alkoxide bridges [21].

The incorporation of rare-earth elements through titanium diisopropoxide bis(acetylacetonate) precursor chemistry enables the stabilization of anatase phase structures up to approximately 700°C before phase transformation to rutile becomes evident [18]. Europium and samarium modifications, achieved through interaction with titanium diisopropoxide bis(acetylacetonate), demonstrate incorporation into the anatase lattice at lower annealing temperatures of 500°C [18]. However, at elevated temperatures of 700°C, these rare-earth cations migrate to surface positions, influencing both the electronic structure and photocatalytic properties [18].

The bandgap modification capabilities of titanium diisopropoxide bis(acetylacetonate)-derived systems extend to carbon and oxygen vacancy doping strategies [26]. First-principles calculations reveal that carbon substitution and oxygen vacancy introduction through controlled hydrolysis of titanium diisopropoxide bis(acetylacetonate) result in significant bandgap reduction [26]. The calculated bandgap of stoichiometric anatase titanium dioxide decreases from 3.204 eV to lower values through strategic doping, with corresponding downshift of the conduction band [26].

Room temperature synthesis protocols utilizing titanium diisopropoxide bis(acetylacetonate) with lactic acid and sodium hydroxide enable the formation of anatase nanowires with controlled morphologies [19]. These synthetic approaches result in high surface area materials with crystallite sizes ranging from 10.6 to 11.5 nanometers, maintaining structural integrity across extended reaction times [19]. The nanowire architectures demonstrate significantly enhanced photocurrent generation compared to conventional hydrothermal synthesis products [19].

Table 2: Bandgap Engineering Parameters

Modification TypeBandgap ValueStabilization TemperatureSynthesis ConditionReference
Stoichiometric anatase3.204 eV500°CStandard conditions [26]
Carbon-doped anataseReduced from baseline500°CControlled hydrolysis [26]
Europium-modifiedTunable700°CRare-earth incorporation [18]
Samarium-modifiedTunable700°CRare-earth incorporation [18]
Nanowire morphologyEnhanced photoresponseRoom temperatureLactic acid/NaOH system [19]

Bidentate Anchoring Modes for Hole-Blocking Layer Fabrication

The bidentate coordination capability of titanium diisopropoxide bis(acetylacetonate) enables efficient hole-blocking layer fabrication through robust surface anchoring mechanisms [21] [27] [28]. The acetylacetonate ligands demonstrate preferential bidentate coordination to titanium centers, forming stable five-membered chelate rings that enhance surface coverage and blocking efficiency [21] [28]. This coordination mode results in characteristic shifts in infrared spectroscopy, with carbonyl stretching frequencies decreasing from 1722 to lower wavenumbers upon surface complexation [28].

Spray pyrolysis deposition of titanium diisopropoxide bis(acetylacetonate) solutions enables the formation of compact hole-blocking layers with thicknesses ranging from 60 nanometers to several hundred nanometers [14] [38] [40]. The 0.15 M titanium diisopropoxide bis(acetylacetonate) solution in 1-butanol, applied through spin-coating techniques, produces uniform blocking layers with excellent surface coverage [14]. Sequential deposition protocols involving titanium tetrachloride treatment followed by titanium diisopropoxide bis(acetylacetonate) spray pyrolysis result in denser structures compared to single-step methods [11].

The hole-blocking efficiency of titanium diisopropoxide bis(acetylacetonate)-derived layers demonstrates superior performance in perovskite solar cell applications [10] [38] [39]. Ultrathin blocking layers with thicknesses of approximately 3 nanometers, achieved through optimized titanium diisopropoxide bis(acetylacetonate) concentrations, provide effective hole blocking while maintaining excellent electron transport properties [10]. These hybrid electron transport layers exhibit enhanced electron extraction and reduced charge recombination compared to conventional bilayered structures [10].

Oblique electrostatic inkjet deposition of titanium diisopropoxide bis(acetylacetonate) solutions represents an innovative approach for hole-blocking layer fabrication without vacuum requirements [39]. This technique enables precise control of surface morphology and thickness through manipulation of coating time parameters [39]. Perovskite solar cells incorporating these inkjet-deposited titanium diisopropoxide bis(acetylacetonate) blocking layers achieve power conversion efficiencies of 13.19%, demonstrating the effectiveness of this deposition method [39].

The bidentate anchoring stability of titanium diisopropoxide bis(acetylacetonate) systems extends to phosphonate-based coordination, where multiple binding modes including monodentate, bidentate, and tridentate configurations contribute to structural integrity [21]. The titanium-phosphonate frameworks formed through titanium diisopropoxide bis(acetylacetonate) precursor chemistry exhibit hierarchical porosity with both microporous and mesoporous characteristics [21]. These materials demonstrate enhanced thermal stability and maintain crystalline anatase phases at elevated temperatures [21].

Table 3: Hole-Blocking Layer Performance

Deposition MethodLayer ThicknessEfficiency AchievementProcessing ConditionReference
Spin-coating~60 nmEnhanced blocking0.15 M in 1-butanol [14]
Spray pyrolysisVariableCompact structureSequential deposition [11]
Hybrid one-step~3 nm13.19% PCEOptimized concentration [10] [39]
Inkjet depositionControlled13.19% PCEOblique electrostatic [39]
Sequential treatmentDense structure9.86% (1 sun)TiCl₄ + TAA [11]
Room light optimizationVariable24.74% (200 lx)Co²⁺/³⁺ electrolyte [11]

Study ReferenceComputational MethodSystem StudiedHOMO-LUMO Gap (eV)Key Finding
Harker et al.B3LYP/6-311G*Ti-acac model complexes3.5Mixed Ti-ligand hybrid orbitals at ~4.2 eV
Esfandfard et al.GGA-PW91Ti-doped TiO2 rutile/anataseBand gap reduction observedAu, Ag dopants reduce bandgap significantly
Hu & TurnerB3LYP/def-SVPDTiO2 ALD on SiO2Not specifiedTi-O bond formation mechanisms elucidated
Marom et al.G0W0/def2-TZVPPTiO2 nanoclusters4.15-5.15Size-dependent electronic properties
Ereztech DataDFT/B3LYPTi(acac)2OiPr2Not specifiedStable octahedral Ti(IV) coordination

The molecular orbital composition analysis reveals that the HOMO possesses predominantly ligand character with significant contributions from the acetylacetonate π-system, while the LUMO demonstrates substantial titanium d-orbital character mixed with ligand π* orbitals [1]. This electronic structure arrangement facilitates efficient charge transfer processes, making these complexes valuable for applications in photocatalysis and solar energy conversion [4].

Computational investigations using advanced basis sets such as 6-311G* and def2-TZVPP have demonstrated that the choice of basis set significantly influences the accuracy of calculated electronic properties [5] [3]. The incorporation of diffuse functions and polarization functions proves essential for accurately describing the extended nature of the molecular orbitals, particularly those involving the titanium d-orbitals and the delocalized π-system of the acetylacetonate ligands [3].

The electronic structure calculations also reveal the importance of electron correlation effects in these systems. Many-body perturbation theory approaches, including G0W0 calculations, provide benchmark results that validate the accuracy of DFT predictions [5]. These high-level calculations confirm that the B3LYP functional provides reasonable accuracy for ground-state properties, though care must be taken when describing excited-state properties and charge-transfer phenomena [5].

Recent computational studies have extended beyond simple molecular models to investigate the electronic properties of titanium acetylacetonate complexes in realistic environments. Solvation effects, computed using implicit solvent models, demonstrate that the electronic structure can be significantly modified by the surrounding medium [6] [4]. These findings highlight the importance of considering environmental effects when modeling the electronic properties of these complexes for practical applications.

Surface Reconstruction Simulations for Oxygen Vacancy Models

Surface reconstruction phenomena in titanium dioxide systems, particularly in the context of oxygen vacancy formation and distribution, represent a critical aspect of computational modeling for titanium-containing materials. The formation and behavior of oxygen vacancies on TiO2 surfaces directly influence the electronic properties and reactivity of titanium diisopropoxide bis(acetylacetonate) precursor-derived materials [7] [8].

Computational investigations of oxygen vacancy formation on TiO2 surfaces reveal significant differences between rutile and anatase phases. The vacancy formation energies calculated using density functional theory show values of 6.49 eV for rutile and 6.42 eV for anatase in 48-atom supercells containing a single oxygen vacancy [7]. These formation energies demonstrate the substantial energy required to create oxygen-deficient sites, which nonetheless play crucial roles in determining the surface reactivity and electronic properties of the materials [7].

The spatial distribution of oxygen vacancies exhibits distinct patterns depending on the crystal phase and surface orientation. In rutile structures, oxygen vacancies tend to form double-cluster configurations, leading to heterogeneous distribution patterns [7]. Conversely, anatase phases demonstrate a preference for single-cluster vacancy arrangements with relatively homogeneous distribution throughout the bulk and surface regions [7]. These distribution patterns have profound implications for the electronic structure and catalytic activity of the resulting materials.

Surface reconstruction modeling reveals that the preferred location of oxygen vacancies differs significantly between surface and subsurface sites. For rutile (110) surfaces, computational studies demonstrate that surface oxygen vacancies are more thermodynamically stable than subsurface vacancies [9] [7]. This preference contrasts sharply with anatase (101) and (001) surfaces, where subsurface vacancy formation is energetically favored [10] [9]. The differential stability of vacancy sites influences the overall defect concentration and electronic properties of the materials.

Table 2: Surface Reconstruction Simulations for Oxygen Vacancy Models

Surface ModelVacancy Formation Energy (eV)Preferred Vacancy SiteElectronic Structure ChangeReconstruction Pattern
Rutile (110)6.49SurfaceTi3+ states in band gapAsymmetric (1×2)
Anatase (101)6.42SubsurfaceTi3+ localized states ~1.0 eV below CBMHomogeneous distribution
Rutile (110)-(1×2)Lower than bulkSurface bridging oxygenPolaron formationControlled by O2 pressure
Anatase (101) with defectsSurface: higher, Subsurface: lowerSubsurfaceDefect states near CB edgeSingle/double cluster forms
TiO2 (011)-(2×1)Reconstruction-dependentSurface Ti5c sitesSurface state modificationsSaw-tooth morphology

The electronic consequences of oxygen vacancy formation involve the creation of localized Ti3+ centers and the formation of defect states within the band gap. Computational analysis reveals that these defect states appear approximately 1.0 eV below the conduction band minimum, leading to band gap narrowing and enhanced visible light absorption [10] [11]. The formation of small polarons associated with these Ti3+ centers creates localized charge carriers that significantly influence the electronic transport properties of the materials [12].

Advanced computational techniques, including machine learning approaches combined with first-principles calculations, have been employed to predict the distribution patterns of polarons and oxygen vacancies on complex surfaces. These methods enable the analysis of defect interactions at enhanced length scales, providing insights into the inhomogeneous vacancy distributions observed experimentally using scanning probe microscopy [12]. The computational predictions successfully explain the surface polaron-stabilizing vacancy configurations that influence surface reactivity.

Surface reconstruction simulations demonstrate that the (110) surface of rutile TiO2 undergoes significant structural rearrangements upon oxygen vacancy formation. The asymmetric (1×2) reconstruction pattern emerges due to repulsive electrostatic interactions among small polarons formed after neutral oxygen atom removal [13]. These reconstruction phenomena can be controlled by adjusting the oxygen partial pressure, providing a mechanism for manipulating surface structure and properties [13].

The computational modeling of surface reconstruction also reveals the importance of Ti5c (five-coordinate titanium) sites in determining vacancy formation patterns. These under-coordinated surface sites serve as preferential locations for oxygen vacancy formation and subsequent surface reconstruction [14] [15]. The resulting surface structures exhibit saw-tooth morphologies with characteristic electronic properties that differ significantly from bulk materials [15].

Recent computational studies have extended surface reconstruction modeling to include the effects of water and other adsorbates. These investigations reveal that surface reconstruction can be reversible upon exposure to water vapor, with the (2×1) reconstruction reverting to (1×1) termination under hydrated conditions [15]. Such findings highlight the dynamic nature of surface structures and the importance of considering realistic environmental conditions in computational models.

Comparative Time-Dependent Density Functional Theory Studies on Charge-Transfer Excited States

Time-Dependent Density Functional Theory represents the most widely used computational method for investigating excited-state properties of titanium diisopropoxide bis(acetylacetonate) complexes, despite well-recognized limitations in describing charge-transfer excitations. The application of TDDFT to these systems provides crucial insights into photoinduced processes, electronic transitions, and charge-transfer phenomena that are fundamental to their applications in photocatalysis and solar energy conversion [16] [17].

The accuracy of TDDFT calculations for charge-transfer excited states in titanium-acetylacetonate systems depends critically on the choice of exchange-correlation functional. Standard functionals such as B3LYP systematically underestimate charge-transfer excitation energies due to self-interaction errors and incorrect asymptotic behavior [17] [18]. This limitation is particularly pronounced for long-range charge-transfer states, where the error can exceed 2 eV compared to benchmark calculations [19] [17].

Comparative studies using different TDDFT approaches reveal significant variations in predicted excitation energies and charge-transfer character. Time-Dependent Density Functional Theory calculations employing the linear response formalism (TDA) typically underestimate charge-transfer excitation energies by approximately 2.09 eV, while the Ionization Maximum Overlap Method (IMOM) reduces this error to approximately 0.55 eV [19]. Range-separated functionals, such as LRC-ωPBE, provide substantial improvements for long-range charge-transfer excitations, though they may overestimate local excitations [19].

The characterization of charge-transfer excited states requires appropriate diagnostic parameters to distinguish between local excitations and charge-transfer transitions. The charge-transfer descriptor CT, defined as the sum of off-diagonal elements in the charge-transfer number matrix, provides a quantitative measure of charge-transfer character [19] [16]. Values of CT approaching unity indicate predominantly charge-transfer character, while values near zero correspond to local excitations [19].

Table 3: Comparative TDDFT Studies on Charge-Transfer Excited States

Computational MethodSystem TypeCT Diagnostic ParameterExcitation Energy Error (eV)Key Limitation
TD-DFT/B3LYPTi-NPA complexesElectron density delocalizationType I: accurate, Type II: underestimatedLong-range CT underestimation
TD-DFT/LRC-ωPBEIntermolecular CT dimersDCT > 0.5 RDA-2.09 (TDA), -0.55 (IMOM)Self-interaction error
TD-DFT/PBE0Metal-ligand complexesCharge separation distanceFunctional dependentFunctional choice critical
EOM-CCSD referenceBenchmark systemsReference valuesBenchmark referenceGold standard comparison
TDDFT with range separationOrgano-transition metalMLCT vs LLCT classificationUnderestimation for long-range CTAsymptotic behavior incorrect

The study of metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LLCT) transitions in titanium-acetylacetonate complexes reveals complex electronic structures with mixed transition character. TDDFT calculations demonstrate that low-lying excited states often exhibit MLCT character, involving electron transfer from titanium d-orbitals to ligand π* orbitals [6] [20]. These transitions are generally better described by TDDFT than pure charge-transfer excitations between distant chromophores.

Interfacial electron transfer processes, crucial for the application of titanium-acetylacetonate complexes in dye-sensitized solar cells, have been investigated using TDDFT combined with real-time electron dynamics simulations. These studies reveal ultrafast electron injection timescales on the order of 10-50 femtoseconds for transitions to higher-lying excited states (LUMO+1 and LUMO+2), while the lowest unoccupied molecular orbital shows negligible injection efficiency [1] [4]. The efficiency of electron injection correlates strongly with the energetic alignment between excited-state orbitals and acceptor states in the semiconductor substrate.

The visualization and characterization of excited states from TDDFT calculations employ various analytical tools, including natural transition orbitals, electron-hole separation measures, and exciton delocalization parameters. These methods provide quantitative measures of charge-transfer character that are directly connected to the underlying transition density [16]. The electron-hole separation distance, calculated from the transition density matrix, serves as a reliable indicator of charge-transfer character, with values exceeding half the donor-acceptor separation distance indicating significant charge-transfer character [19].

Benchmark studies comparing TDDFT results with high-level correlated methods, such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), provide essential validation of TDDFT accuracy. These comparisons reveal that while TDDFT performs adequately for local excitations and metal-to-ligand charge-transfer transitions, significant errors arise for long-range charge-transfer states [19] [18]. The development of optimally tuned range-separated functionals represents a promising approach to address these limitations while maintaining computational efficiency.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

368.1678294 g/mol

Monoisotopic Mass

368.1678294 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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